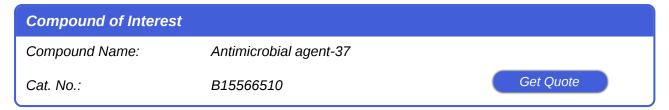


Application Notes and Protocols: The Role of LL-37 in Wound Healing Assays

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The human cathelicidin antimicrobial peptide, LL-37, is a crucial component of the innate immune system. Beyond its well-documented antimicrobial properties, LL-37 has emerged as a potent modulator of the wound healing process.[1][2][3] It actively participates in multiple stages of tissue repair, including inflammation, cell proliferation, migration, reepithelialization, and angiogenesis.[1][2][4] These multifaceted functions make LL-37 a compelling subject for wound healing research and a potential therapeutic agent for chronic wounds and other tissue injuries.[5][6] This document provides a detailed overview of the application of LL-37 in key wound healing assays, summarizing quantitative data and offering comprehensive experimental protocols.

Key Cellular Effects of LL-37 in Wound Healing

LL-37 promotes wound healing by influencing the behavior of key cell types, primarily keratinocytes, endothelial cells, and fibroblasts.

- Keratinocyte Migration and Re-epithelialization: LL-37 significantly enhances the migration of keratinocytes, the primary cells of the epidermis, which is a critical step for wound closure and re-epithelialization.[4][7][8] This effect is largely mediated through the transactivation of the Epidermal Growth Factor Receptor (EGFR).[4][7][9]
- Angiogenesis: The formation of new blood vessels from pre-existing ones is essential for supplying nutrients and oxygen to the healing tissue. LL-37 is a pro-angiogenic factor,



stimulating the proliferation, migration, and tube formation of endothelial cells.[2][3][10]

 Fibroblast Function: LL-37 can influence fibroblast activity, stimulating the production of growth factors that are crucial for tissue remodeling and repair.[11]

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of LL-37 in various in vitro wound healing assays, as reported in the literature.

Table 1: Effect of LL-37 on Keratinocyte Migration

Cell Type	Assay Type	LL-37 Concentration	Observed Effect	Reference
Human Keratinocytes	Boyden Chamber Assay	1 μg/mL	Maximum induction of cell migration	[5][7][8]
HaCaT Cells	Scratch Assay	1 μg/mL	Induced migratory-like phenotype and wound closure	[12]
Human Keratinocytes	Scratch Assay	5.56 nmol (on disc)	Enhanced wound closure by 15- 30% vs. control	[13]

Table 2: Effect of LL-37 on Endothelial Cell Function (Angiogenesis)



Cell Type	Assay Type	LL-37 Concentration	Observed Effect	Reference
HUVECs	Proliferation Assay	50 ng/mL	Minimal effective concentration for proliferation	[3]
HUVECs	Proliferation Assay	5 μg/mL	Significantly increased cell proliferation (CCK-8)	[10]
HUVECs	Tube Formation Assay	5 μg/mL	Promoted formation of capillary-like structures	[1]
HUVECs	Tube Formation Assay	60 μg/mL	Induced endothelial cord formation on Matrigel	
HMECs	Tube Formation Assay	5 μg/mL	Doubled the number of capillaries formed vs. control	

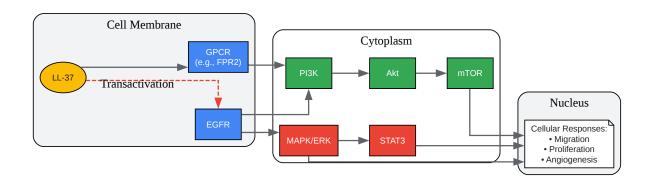
Table 3: Effect of LL-37 on Fibroblast Function



Cell Type	Assay Type	LL-37 Concentration	Observed Effect	Reference
Human Gingival Fibroblasts	ELISA	Not specified	Significantly increased production of bFGF, HGF, and KGF	[11]
Human PBMCs	MTT Assay	2-6 μΜ	Significantly increased the number of viable cells, suggesting proliferation support	[14]

Signaling Pathways

LL-37 exerts its pro-healing effects by activating several key intracellular signaling pathways. A primary mechanism in keratinocytes is the transactivation of the EGFR. In endothelial cells, it promotes angiogenesis through pathways including PI3K/AKT/mTOR and involves receptors like the formyl peptide receptor 2 (FPR2).[10][12]



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LL-37 signaling pathways in wound healing.

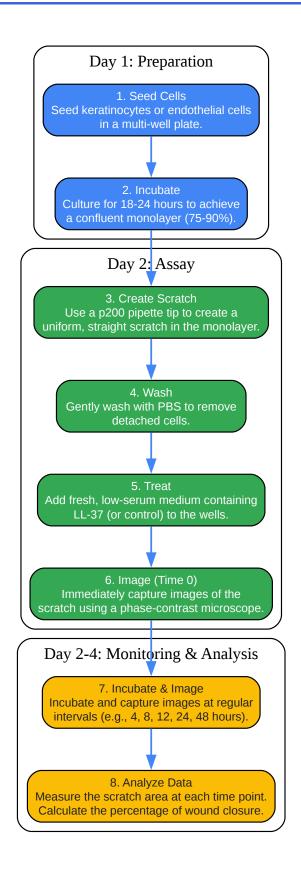
Experimental Protocols

Detailed protocols for common assays used to evaluate the effect of LL-37 on wound healing are provided below.

Protocol 1: In Vitro Scratch (Wound Healing) Assay

This assay assesses collective cell migration, mimicking the closure of a wound in a 2D cell monolayer.





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Workflow for the in vitro scratch assay.



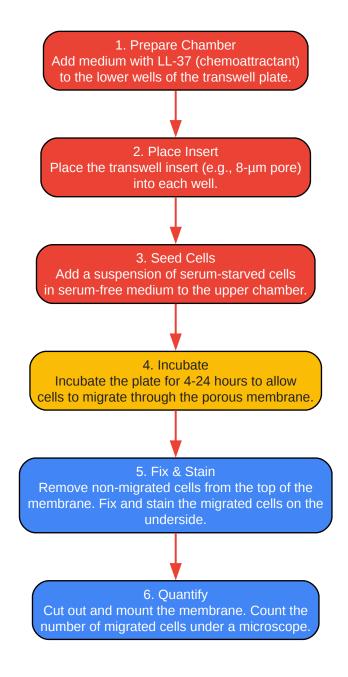
Methodology:

- Cell Seeding: Seed cells (e.g., HaCaT keratinocytes or HUVECs) into a 12- or 24-well plate
 at a density that will form a 75-90% confluent monolayer after 18-24 hours of incubation.[15]
 [16]
- Serum Starvation (Optional): To ensure that wound closure is due to migration and not proliferation, you can replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 2-15 hours before scratching.[17][18]
- Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch down the center of each well.[15][18] A ruler or guide can be used to ensure consistency.
- Washing: Gently aspirate the medium and wash the wells once with sterile Phosphate-Buffered Saline (PBS) to remove dislodged cells.[16][19]
- Treatment: Add fresh, low-serum medium containing the desired concentration of LL-37 (e.g., 1-10 μg/mL) or vehicle control to the respective wells.
- Imaging: Immediately place the plate on a microscope stage and capture the initial image (Time 0) of the scratch in each well. Continue to capture images at the same position at regular intervals (e.g., every 4-8 hours) for up to 48 hours or until the scratch is closed.[15]
- Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point. Calculate the percentage of wound closure relative to the Time 0 image.

Protocol 2: Transwell (Boyden Chamber) Migration Assay

This assay quantifies the chemotactic response of cells to a chemoattractant, such as LL-37.





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Methodological & Application





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